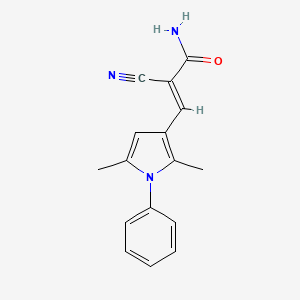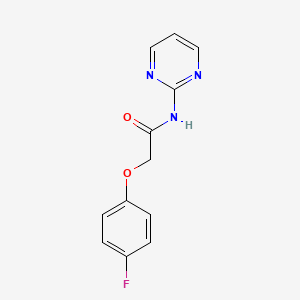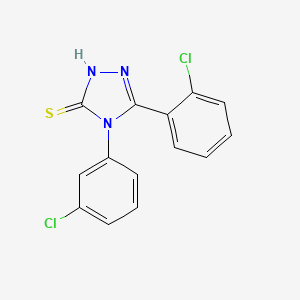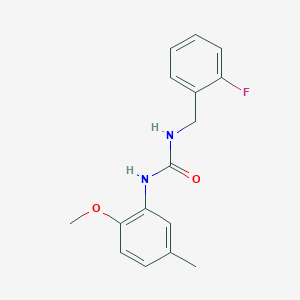![molecular formula C16H14N4OS B5798000 N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTA is a thiazolylphenylacetamide derivative that has been synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole.
作用機序
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to increase histone acetylation, which can lead to changes in gene expression. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
実験室実験の利点と制限
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide also has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide may have off-target effects, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One area of research is the development of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties. Another area of research is the investigation of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool for various diseases. Additionally, further research is needed to understand the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects and to identify new targets for N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide-based therapies.
In conclusion, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been synthesized using various methods and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments, but it also has some limitations. Future research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide will focus on developing N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties, investigating N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool, and further understanding the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects.
合成法
The synthesis of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide as a white solid, which is then purified using column chromatography.
科学的研究の応用
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
N-[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-7-5-12(6-8-13)14-10-22-16(19-14)20-15-4-2-3-9-17-15/h2-10H,1H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYYAFFHACMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetamide, N-[4-[2-(2-pyridinylamino)-4-thiazolyl]phenyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)


![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
